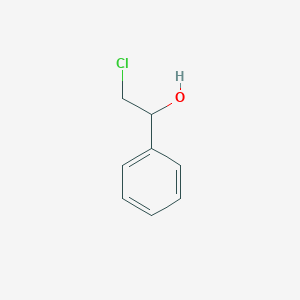

2-Chloro-1-phenylethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCQSILTDPAWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937321 | |

| Record name | 2-Chloro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674-30-2 | |

| Record name | α-(Chloromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-phenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1-PHENYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78M3294M16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-1-phenylethanol physical properties

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1-phenylethanol

This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile chiral compound significant in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a workflow for its synthesis and characterization.

Core Physical Properties

This compound, also known as Styrene chlorohydrin, is a chiral alcohol.[3][4] It exists as a racemic mixture ((±)-2-Chloro-1-phenylethanol) and as two separate enantiomers: (R)-(-)-2-Chloro-1-phenylethanol and (S)-(+)-2-Chloro-1-phenylethanol.[1][2] The physical properties can vary slightly between these forms, particularly their optical activity.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy comparison.

| Property | Racemic ((±)) | (R)-(-) Enantiomer | (S)-(+) Enantiomer | Citations |

| Molecular Formula | C₈H₉ClO | C₈H₉ClO | C₈H₉ClO | [1][2][5] |

| Molecular Weight | 156.61 g/mol | 156.61 g/mol | 156.61 g/mol | [1][2][6] |

| Appearance | Colorless to amber clear liquid | Colorless, slightly orange or yellow clear liquid | Colorless, slightly orange or yellow clear liquid | [1][2] |

| Density | 1.187 g/cm³ | 1.185 g/mL at 25 °C | 1.19 g/mL | [2][3][6] |

| Boiling Point | 254.9 °C at 760 mmHg; 114 °C at 10 mmHg | 109 - 111 °C at 6 mmHg | 114 °C at 6 mmHg | [1][2][3] |

| Refractive Index (n20/D) | 1.5500 | 1.552 | 1.55 | [1][2][3][6] |

| Optical Rotation ([α]20/D) | Not Applicable | -48° (c=1 in Cyclohexane) | +47° (c=1.1 in Cyclohexane) | [1][2][6] |

| Flash Point | 114.2 °C | 113 °C (closed cup) | Not Specified | [3][6] |

| Water Solubility | Not miscible or difficult to mix with water | Not Specified | Not Specified | [3][7] |

| Vapor Pressure | 0.004 mmHg at 25°C | Not Specified | Not Specified | [3] |

| pKa | 13.21 ± 0.20 (Predicted) | Not Specified | Not Specified | [3] |

Experimental Protocols

The determination of the physical properties of organic compounds like this compound involves standardized experimental procedures.[8]

Determination of Boiling Point (Simple Distillation)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For liquids, this is commonly determined using simple distillation.[9]

Methodology:

-

A sample of this compound is placed in a round-bottom flask.

-

A simple distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.[9]

-

The flask is heated, and the temperature is monitored.[9]

-

The boiling point is recorded as the temperature at which the vapor temperature stabilizes during distillation.[9]

Determination of Density

Density is the mass per unit volume of a substance.[10]

Methodology:

-

An empty, dry pycnometer (a small glass flask of known volume) is weighed.

-

The pycnometer is filled with the this compound sample, and any excess is removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Methodology:

-

A few drops of the this compound sample are placed on the prism of a refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

Determination of Optical Rotation

For chiral molecules like the enantiomers of this compound, a polarimeter is used to measure the extent to which the substance rotates plane-polarized light.

Methodology:

-

A solution of known concentration of the chiral sample (e.g., (R)-(-)-2-Chloro-1-phenylethanol in cyclohexane) is prepared.[1]

-

The polarimeter tube is filled with the solution.

-

The tube is placed in the polarimeter, and the angle of rotation is measured.

-

The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the tube in decimeters, and c is the concentration in g/mL.

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic methods are crucial for confirming the structure and purity of this compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide information about the carbon-hydrogen framework of the molecule.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as the hydroxyl (-OH) group.[4]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule.[4]

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+/-)-2-Chloro-1-phenylethanol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. (R)-(-)-2-Chloro-1-phenylethanol 97 56751-12-3 [sigmaaldrich.com]

- 7. (+/-)-2-Chloro-1-phenylethanol, 97% | Fisher Scientific [fishersci.ca]

- 8. api.pageplace.de [api.pageplace.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Physical Properties of Organic Compounds | Overview & Examples - Lesson | Study.com [study.com]

- 11. (R)-2-CHLORO-1-PHENYLETHANOL(56751-12-3) 1H NMR [m.chemicalbook.com]

2-Chloro-1-phenylethanol chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Chloro-1-phenylethanol

This guide provides a comprehensive overview of this compound, a significant chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] It serves as a crucial intermediate for creating compounds with specific chiral properties, which is vital for enhancing the efficacy and safety of medications.[1][2] This document outlines its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its primary applications.

Chemical Structure and IUPAC Nomenclature

This compound is a chiral alcohol containing a phenyl group, a hydroxyl group, and a chloro-substituted methyl group attached to a central carbon chain.

IUPAC Name: The systematic IUPAC name for the racemic mixture is This compound .[3] The individual enantiomers are designated as:

-

(1S)-2-chloro-1-phenylethanol[4]

-

(1R)-2-chloro-1-phenylethanol

Chemical Structure:

Synonyms: The compound is also known by several other names, including Styrene chlorohydrin, 1-phenyl-2-chloroethanol, and α-(Chloromethyl)benzyl alcohol.[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data is provided for the racemic mixture and the individual (R) and (S) enantiomers where available.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO | [3][4] |

| Molecular Weight | 156.61 g/mol | [3][4] |

| Appearance | Colorless to yellow or yellow/green clear liquid | [1][5] |

| Density | 1.185 g/mL at 25 °C | [6][7][8] |

| Boiling Point | 114 °C at 10 mmHg | |

| 109 - 111 °C at 6 mmHg | [2] | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.552 | [6] |

| Optical Rotation | (S)-enantiomer: [α]20/D = +47° (c=1.1 in Cyclohexane) | [1] |

| (R)-enantiomer: [α]20/D = -48° (c=2.8 in Cyclohexane) | [6] | |

| CAS Number | Racemate: 1674-30-2 | [3][5] |

| (S)-enantiomer: 70111-05-6 | [1][4] | |

| (R)-enantiomer: 56751-12-3 | [2][6] |

Experimental Protocols

Asymmetric Synthesis of (S)-2-chloro-1-phenylethanol via Biocatalysis

This protocol describes a method for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives using baker's yeast as a biocatalyst. The process relies on the enantioselective reduction of a corresponding ketone precursor.[9]

Materials:

-

2-chloro-1-phenylethanone (or a substituted derivative)

-

Baker's yeast (dry)

-

Glucose

-

Phosphate buffer (pH 7.0)

-

Methanol (co-substrate)

-

Ethyl acetate or n-hexane (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Shaking incubator

-

Centrifuge

-

Gas Chromatograph (GC) with a chiral column

Methodology:

-

Yeast Activation: In a conical flask, add 25 mL of pH 7.0 phosphate buffer, 2.25 g of dry baker's yeast, and 1.25 g of glucose. Activate the yeast by incubating the mixture in a shaking incubator (e.g., 140 rpm) for 30 minutes at 30°C.[9]

-

Substrate Addition: Add the ketone substrate (e.g., 2-chloro-1-phenylethanone) to the activated yeast culture. A typical concentration would be around 0.06 mol/L. Add a co-substrate, such as methanol, at a concentration of 5% (v/v).[9]

-

Biocatalytic Reduction: Place the flask back into the shaking incubator (140 rpm) at 30°C and allow the reaction to proceed for 12-60 hours.[9] The progress of the reaction can be monitored by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or GC.

-

Product Extraction: After the reaction is complete, add an organic solvent (e.g., n-hexane or ethyl acetate) to the reaction mixture. Shake vigorously for 10-15 minutes to extract the product.[9]

-

Separation and Drying: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer. Centrifuge the organic layer to remove any suspended yeast cells. Dry the clear organic extract over anhydrous Na₂SO₄.

-

Analysis: Analyze the final product using a Gas Chromatograph equipped with a chiral column to determine the yield and the enantiomeric excess (e.e.). This method can achieve yields above 74% and an e.e. greater than 97%.[9]

Purity Determination by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of a this compound sample, as referenced by supplier specifications.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5).

-

Helium or Nitrogen as the carrier gas.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity volatile solvent, such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute. Hold at 250°C for 5 minutes.

-

Carrier Gas Flow Rate: 1-2 mL/minute.

-

Injection Volume: 1 µL.

-

-

Analysis: Inject the prepared sample into the GC. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Purity is often reported as ≥96-98% (GC).[1][5]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the biocatalytic synthesis of (S)-2-chloro-1-phenylethanol.

Caption: Workflow for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol.

Applications

This compound is a highly valued intermediate in several industrial sectors.

-

Pharmaceutical Development: Its primary application is as a chiral building block in asymmetric synthesis.[1] It is a key precursor for producing enantiomerically pure active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of the side chain for the cholesterol-lowering drug Atorvastatin and in the creation of phenethylimidazole antifungal agents.[7][9]

-

Flavor and Fragrance Industry: The compound is also employed in the formulation and synthesis of unique flavoring agents and fragrances, contributing specific aromatic profiles to consumer products.[1][2]

-

Material Science: There is ongoing exploration of its use in the development of novel polymers with specialized properties.[1]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H319: Causes serious eye irritation.[4]

Standard personal protective equipment, including gloves, eye shields, and appropriate respiratory protection, should be used when handling this chemical.[6] It should be stored in a cool, dry, and well-ventilated area.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (+)- | C8H9ClO | CID 643323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L14538.06 [thermofisher.com]

- 6. (R)-(-)-2-Chloro-1-phenylethanol 97 56751-12-3 [sigmaaldrich.com]

- 7. (R)-2-CHLORO-1-PHENYLETHANOL | 56751-12-3 [chemicalbook.com]

- 8. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]

- 9. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

2-Chloro-1-phenylethanol CAS number and molecular weight

This guide provides an in-depth overview of 2-Chloro-1-phenylethanol, a chiral compound significant in pharmaceutical and fragrance development. It serves as a crucial intermediate in the asymmetric synthesis of various commercial products. This document details its chemical properties, experimental protocols for its synthesis, and visual representations of its stereoisomeric forms and synthetic workflow.

Chemical and Physical Properties

This compound exists as a racemic mixture and as two distinct enantiomers, (R)-(-) and (S)-(+). The physical and chemical properties vary between these forms, which is critical for their application in stereospecific synthesis.[1][2] The molecular formula for this compound is C₈H₉ClO, and its molecular weight is approximately 156.61 g/mol .[1][3]

Below is a summary of the key quantitative data for the different forms of this compound.

| Property | Racemic (+/-) | (R)-(-)-2-Chloro-1-phenylethanol | (S)-(+)-2-Chloro-1-phenylethanol |

| CAS Number | 1674-30-2[3][4] | 56751-12-3[1] | 70111-05-6[2][5] |

| Molecular Weight | 156.61 g/mol [3] | 156.61 g/mol [1] | 156.61 g/mol [2] |

| Appearance | - | Colorless to slightly yellow liquid[1] | Colorless to slightly yellow liquid[2] |

| Density | - | 1.185 - 1.19 g/mL[1] | 1.19 g/mL[2] |

| Boiling Point | - | 109 - 111 °C / 6 mmHg[1] | 114 °C / 6 mmHg[2] |

| Refractive Index | - | n20/D 1.55[1] | n20/D 1.55[2] |

| Optical Rotation | Not Applicable | -48° (c=1 in Cyclohexane)[1] | +47° (c=1.1 in Cyclohexane)[2] |

| Synonyms | Styrene chlorohydrin[3][4] | (R)-(-)-α-(Chloromethyl)benzyl alcohol[1] | (S)-(+)-α-(Chloromethyl)benzyl alcohol[2] |

Experimental Protocols

The asymmetric synthesis of optically active (S)-2-chloro-1-phenylethanol derivatives is crucial for the production of certain pharmaceuticals. A common method involves the biocatalytic reduction of a corresponding ketone precursor using baker's yeast (Saccharomyces cerevisiae).[6]

Protocol: Asymmetric Synthesis of (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol [6]

This protocol details the biocatalytic reduction of 2,2',4'-trichloroacetophenone to (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol.

1. Activation of Baker's Yeast:

-

Add 25 mL of a pH 6.2 phosphate buffer to an Erlenmeyer flask.

-

Suspend 2.5 g of dry baker's yeast (100 g/L) and 1.25 g of glucose (50 g/L) in the buffer.

-

Place the flask in a temperature-controlled shaker at 28°C and agitate at 140 rpm for 30 minutes to activate the yeast.

2. Biocatalytic Reduction:

-

To the activated yeast culture, add 33.5 mg of the substrate, 2,2',4'-trichloroacetophenone (final concentration of 0.006 mol/L).

-

Add methanol as a co-substrate to a final concentration of 5% (v/v).

-

Return the flask to the shaker (28°C, 140 rpm) and allow the reaction to proceed for 36 hours.

3. Product Extraction and Analysis:

-

After the reaction period, add n-hexane to the reaction mixture.

-

Shake the flask at 100 rpm for 10 minutes to extract the product.

-

Transfer the mixture to a separatory funnel, shake again to ensure complete extraction, and allow the layers to separate.

-

Collect the upper organic layer and centrifuge to remove any suspended yeast cells.

-

Decant the clear supernatant and dry it over anhydrous Na₂SO₄.

-

Analyze the final product concentration and enantiomeric excess (ee) using gas chromatography (GC).

Expected Outcome: This procedure is reported to yield (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol with a product yield of approximately 62.4% and an enantiomeric excess of 93.2%.[6]

Mandatory Visualizations

The following diagrams illustrate the stereochemical relationships of this compound and the workflow for its asymmetric synthesis.

Caption: Stereoisomers of this compound.

Caption: Workflow for Asymmetric Synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+/-)-2-Chloro-1-phenylethanol, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound, (+)- | C8H9ClO | CID 643323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-Chloro-1-phenylethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1-phenylethanol (CAS RN: 1674-30-2), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₈H₉ClO, possesses a chiral center at the carbon bearing the hydroxyl group. Its structure consists of a phenyl ring attached to a two-carbon chain containing a hydroxyl group and a chlorine atom. The spectroscopic techniques discussed herein provide complementary information to elucidate and confirm this structure. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically exhibits signals corresponding to the aromatic protons, the methine proton (CH-OH), the methylene protons (CH₂-Cl), and the hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.9 | Triplet | 1H | Methine proton (-CH(OH)-) |

| ~3.6-3.7 | Multiplet | 2H | Methylene protons (-CH₂Cl) |

| Variable | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary aromatic carbon (C-ipso) |

| ~128.5 | Aromatic methine carbons (C-ortho, C-meta) |

| ~126 | Aromatic methine carbon (C-para) |

| ~74 | Methine carbon (-CH(OH)-) |

| ~50 | Methylene carbon (-CH₂Cl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1200-1000 | Strong | C-O stretch (alcohol) |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.

| m/z | Relative Intensity | Assignment |

| 156/158 | ~3:1 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| 107 | High | [M - CH₂Cl]⁺ (loss of chloromethyl radical) |

| 79 | High | [C₆H₇]⁺ |

| 77 | High | [C₆H₅]⁺ (phenyl cation) |

The presence of chlorine is readily identified by the characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1][2][3]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, the number of scans can vary to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using the neat liquid technique. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr) and mounted in the spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of (S)-(+)-2-Chloro-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-Chloro-1-phenylethanol is a valuable chiral intermediate in the synthesis of numerous pharmaceuticals and other biologically active molecules. Its specific stereochemistry is often crucial for the desired therapeutic effects. This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-(+)-2-Chloro-1-phenylethanol, focusing on two prominent and effective methods: biocatalytic asymmetric reduction using Saccharomyces cerevisiae (baker's yeast) and the chemospecific Corey-Bakshi-Shibata (CBS) reduction. This document furnishes detailed experimental protocols, comparative data on reaction performance, and thorough characterization methodologies, including spectroscopic analysis.

Introduction

Chiral alcohols are fundamental building blocks in modern organic synthesis, particularly in the pharmaceutical industry. The enantiomer (S)-(+)-2-Chloro-1-phenylethanol serves as a key precursor for the synthesis of various active pharmaceutical ingredients. The asymmetric synthesis of this compound is of paramount importance to ensure enantiomeric purity, which directly impacts the efficacy and safety of the final drug product. This guide explores both a green chemistry approach utilizing whole-cell biocatalysis and a well-established chemical asymmetric reduction, providing researchers with the necessary information to select and implement the most suitable method for their needs.

Synthesis Methodologies

The synthesis of (S)-(+)-2-Chloro-1-phenylethanol is primarily achieved through the enantioselective reduction of the prochiral ketone, 2-chloroacetophenone. Below are detailed protocols for two highly effective methods.

Biocatalytic Asymmetric Reduction with Saccharomyces cerevisiae

The use of baker's yeast (Saccharomyces cerevisiae) as a whole-cell biocatalyst for the asymmetric reduction of ketones is a well-established, cost-effective, and environmentally benign method. The enzymes within the yeast, primarily alcohol dehydrogenases, catalyze the stereoselective reduction of 2-chloroacetophenone to the corresponding (S)-alcohol with high enantiomeric excess.

Experimental Protocol:

-

Yeast Activation: In an Erlenmeyer flask, suspend dry baker's yeast (100 g/L) and glucose (50 g/L) in a phosphate buffer solution (pH 6.8). Incubate the mixture in a temperature-controlled shaker at 30°C with agitation (140 rpm) for 30 minutes to activate the yeast.[1]

-

Substrate Addition: To the activated yeast suspension, add 2-chloroacetophenone as the substrate. The concentration of the substrate can be varied, but a typical starting point is 0.01 mol/L. An organic co-solvent, such as ethanol (5% v/v), can be added to improve substrate solubility.[1]

-

Bioreduction: Continue the incubation in the shaker at 30°C and 140 rpm for 24 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

Work-up and Extraction: After the reaction is complete, add an equal volume of n-hexane to the reaction mixture. Extract the product by shaking at 100 rpm for 10 minutes. Separate the organic layer using a separatory funnel.[1]

-

Purification and Isolation: The organic extract is then centrifuged to remove any suspended yeast cells. The clear supernatant is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (S)-(+)-2-Chloro-1-phenylethanol.[1] Further purification can be achieved by flash column chromatography on silica gel.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used chemical method for the enantioselective reduction of prochiral ketones.[2] It utilizes a chiral oxazaborolidine catalyst, which complexes with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to deliver a hydride stereoselectively to the ketone.

Experimental Protocol:

-

Catalyst Preparation (in situ): In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 equivalents) in anhydrous tetrahydrofuran (THF). To this solution, add trimethylborate (0.055 equivalents) and stir at room temperature for 30 minutes.[3]

-

Borane Addition: Add a 1 M solution of borane-THF complex (1 equivalent) to the flask and stir for an additional 15 minutes at 0°C.[3][4]

-

Substrate Reduction: Prepare a solution of 2-chloroacetophenone (1 equivalent) in anhydrous THF. Slowly add this solution to the reaction mixture dropwise over a period of at least 10 minutes at -78°C.[3][4]

-

Reaction Monitoring and Quenching: Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to -40°C and stir for an additional 30 minutes.[4] The reaction can be monitored by TLC. Once complete, quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

Work-up and Extraction: Allow the mixture to warm to room temperature and stir for 30 minutes. Extract the product with diethyl ether or ethyl acetate (3 times).[5]

-

Purification and Isolation: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5] The crude product is then purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-(+)-2-Chloro-1-phenylethanol.[3][5]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the two primary synthesis methods described.

| Parameter | Biocatalytic Reduction (S. cerevisiae) | Corey-Bakshi-Shibata (CBS) Reduction |

| Starting Material | 2-Chloroacetophenone | 2-Chloroacetophenone |

| Key Reagents | Baker's yeast, Glucose | (S)-CBS catalyst, Borane-THF complex |

| Typical Yield | > 74%[1] | High (specific yield for this substrate not cited, but generally high) |

| Enantiomeric Excess (ee) | > 97%[1] | 93-97%[6] |

| Reaction Temperature | 30°C[1] | -78°C to -40°C[4] |

| Reaction Time | 24 - 48 hours[1] | 1 - 2 hours |

| Advantages | Environmentally friendly, low cost, mild conditions | High enantioselectivity, short reaction times, broad substrate scope[2] |

| Disadvantages | Longer reaction times, potential for lower yields with some substrates | Requires anhydrous conditions, more expensive reagents |

Characterization of (S)-(+)-2-Chloro-1-phenylethanol

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol [7] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 114 °C at 6 mmHg |

| Density | 1.185 g/mL at 25 °C[8] |

| Optical Rotation | [α]₂₀/D = +47° (c = 1.1 in cyclohexane) |

| Refractive Index | n₂₀/D = 1.552[8] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For (S)-(+)-2-Chloro-1-phenylethanol, the expected signals are:

-

Aromatic protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Methine proton (-CH(OH)-): A triplet or doublet of doublets around δ 4.9-5.0 ppm.

-

Methylene protons (-CH₂Cl): Two doublets of doublets (due to diastereotopicity) in the range of δ 3.6-3.8 ppm.

-

Hydroxyl proton (-OH): A broad singlet which can appear over a wide range and is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum indicates the different carbon environments. The expected chemical shifts are:

-

Aromatic carbons: Signals between δ 125-142 ppm.

-

Methine carbon (-CH(OH)-): A signal around δ 70-75 ppm.

-

Methylene carbon (-CH₂Cl): A signal around δ 50-55 ppm.

IR (Infrared) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. Key absorption bands for (S)-(+)-2-Chloro-1-phenylethanol include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the range of 1450-1600 cm⁻¹.

-

C-O stretch: A strong band around 1050-1150 cm⁻¹.

-

C-Cl stretch: A band in the region of 600-800 cm⁻¹.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) is a critical parameter for chiral compounds and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol for Chiral HPLC:

-

Sample Preparation: Prepare a dilute solution of the synthesized (S)-(+)-2-Chloro-1-phenylethanol in the mobile phase.

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase separations. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

-

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Synthesis Pathway

Caption: General synthesis pathway for (S)-(+)-2-Chloro-1-phenylethanol.

Biocatalytic Reduction Workflow

Caption: Experimental workflow for biocatalytic reduction.

CBS Reduction Workflow

Caption: Experimental workflow for CBS reduction.

Conclusion

This technical guide has detailed two robust and highly enantioselective methods for the synthesis of (S)-(+)-2-Chloro-1-phenylethanol. The biocatalytic approach offers a green and cost-effective route, while the CBS reduction provides a rapid and highly reliable chemical synthesis. The choice between these methods will depend on the specific requirements of the researcher, including scale, cost, time constraints, and available equipment. The provided characterization data and protocols will aid in the successful synthesis, purification, and verification of this important chiral building block.

References

- 1. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. 2-Chloro-1-phenylethanol, (+)- | C8H9ClO | CID 643323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-(-)-2-氯-1-苯乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 2-chloro-1-phenylethanol. This chiral alcohol is a key building block in the synthesis of various pharmaceutical compounds, making a thorough understanding of its physicochemical properties essential for drug development and formulation.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Clear colorless to yellow or yellow/green liquid | [2] |

| Density | 1.185 g/mL at 25 °C | [3][4] |

| Boiling Point | 114 °C at 10 mmHg | [5] |

| Flash Point | 114 °C | [5] |

| pKa (Predicted) | 13.21 ± 0.20 | [6] |

| LogP (Predicted) | 1.95880 | [6] |

Solubility Profile

Qualitative Solubility:

-

Water: "Not miscible or difficult to mix with water."[6][7][8] This suggests low aqueous solubility.

-

Organic Solvents: As a rule of thumb, organic compounds with polar functional groups like the hydroxyl group in this compound are generally soluble in polar organic solvents. It is expected to be soluble in alcohols (e.g., methanol, ethanol), ethers, and other common organic solvents. One source confirms its miscibility with DMSO.

Table 2: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Notes |

| Water | Poorly soluble | Based on qualitative descriptions. |

| Methanol | Soluble | Inferred from the solubility of similar aromatic alcohols. |

| Ethanol | Soluble | Inferred from the solubility of similar aromatic alcohols. |

| Acetone | Soluble | Inferred from the solubility of similar aromatic alcohols. |

| Dimethyl Sulfoxide (DMSO) | Miscible | Supported by general knowledge of DMSO as a strong organic solvent.[9] |

| Acetonitrile | Soluble | Commonly used as a solvent in HPLC analysis of similar compounds. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[10][11][12][13][14]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter, particularly for its use in pharmaceutical applications. While specific stability data is limited, potential degradation pathways can be inferred from its structure and the behavior of similar compounds.[15]

Potential Degradation Pathways

Based on the chemical structure of this compound and literature on related halohydrins, the following degradation pathways are plausible:

-

Hydrolysis: Under aqueous conditions, particularly at basic pH, intramolecular displacement of the chloride by the adjacent hydroxyl group can occur to form styrene oxide. This epoxide can then undergo further hydrolysis to yield 1-phenyl-1,2-ethanediol (styrene glycol).[15][16]

-

Thermal Decomposition: At elevated temperatures, this compound may undergo elimination of hydrogen chloride (HCl) to form phenylacetaldehyde or styrene. The thermal decomposition of the related compound 2-chloroethanol yields acetaldehyde and hydrogen chloride.[17][18]

-

Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of 2-chloroacetophenone.

-

Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to light, potentially leading to a variety of degradation products through complex reaction pathways.

Caption: Inferred Degradation Pathways for this compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined in ICH guidelines.[1][19][20][21][22]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Suitable organic solvent (e.g., acetonitrile, methanol)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., water/acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with HCl at room temperature and an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the sample solution with NaOH at room temperature.

-

Oxidative Degradation: Treat the sample solution with hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control should be stored under the same conditions to exclude thermal degradation.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis.

-

Sample Neutralization (for acidic and basic hydrolysis): Neutralize the samples before analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Caption: Workflow for a Forced Degradation Study.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][19][20][21][22]

Recommended HPLC Method Parameters

The following table provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be necessary based on the specific degradation products formed.

Table 3: Recommended Starting Parameters for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a suitable gradient (e.g., 10-90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 210 nm or 254 nm) |

| Injection Volume | 10 µL |

Summary and Recommendations

This technical guide has summarized the available information on the solubility and stability of this compound and provided detailed experimental protocols for their determination.

-

Solubility: this compound is poorly soluble in water but is expected to be soluble in common organic solvents. The shake-flask method is recommended for quantitative solubility determination.

-

Stability: While specific stability data is lacking, potential degradation pathways include hydrolysis, thermal decomposition, oxidation, and photodegradation. Forced degradation studies are essential to identify potential degradants and to develop and validate a stability-indicating analytical method.

It is strongly recommended that comprehensive experimental studies be conducted to generate quantitative solubility and stability data for this compound to support its use in pharmaceutical development. The protocols and inferred degradation pathways provided in this guide offer a solid foundation for these investigations.

References

- 1. ijtsrd.com [ijtsrd.com]

- 2. researchgate.net [researchgate.net]

- 3. (R)-2-CHLORO-1-PHENYLETHANOL | 56751-12-3 [chemicalbook.com]

- 4. This compound | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-CHLORO-1-PHENYLETHANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. lookchem.com [lookchem.com]

- 7. (+/-)-2-Chloro-1-phenylethanol, 97% | Fisher Scientific [fishersci.ca]

- 8. Page loading... [wap.guidechem.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. scielo.br [scielo.br]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. scite.ai [scite.ai]

- 18. [PDF] Computational Evidence Suggests That 1-Chloroethanol May Be an Intermediate in the Thermal Decomposition of 2-Chloroethanol into Acetaldehyde and HCl. | Semantic Scholar [semanticscholar.org]

- 19. openaccessjournals.com [openaccessjournals.com]

- 20. irjpms.com [irjpms.com]

- 21. web.vscht.cz [web.vscht.cz]

- 22. scispace.com [scispace.com]

The Cornerstone of Chirality: A Technical Guide to 2-Chloro-1-phenylethanol in Organic Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Application of a Key Chiral Building Block.

Introduction

In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is often intrinsically linked to its biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. 2-Chloro-1-phenylethanol, a chiral chlorohydrin, has emerged as a versatile and highly valuable building block for the asymmetric synthesis of a wide array of complex molecules. Its two enantiomers, (R)- and (S)-2-chloro-1-phenylethanol, serve as key starting materials for the synthesis of important pharmaceuticals, including beta-blockers and antifungal agents, as well as in the flavor and fragrance industry.[1][2] This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure this compound, its applications, and detailed experimental protocols for its preparation and use.

Properties and Significance

This compound possesses a stereogenic center at the carbon atom bearing the hydroxyl group, making it a chiral molecule. The physical and chemical properties of its enantiomers are identical, except for their interaction with other chiral entities and the direction in which they rotate plane-polarized light. The true value of these enantiomers lies in their ability to introduce a specific stereochemistry into a target molecule, a crucial aspect in drug design and development where the U.S. Food and Drug Administration (FDA) often requires chiral drugs to be marketed as single enantiomers.[3]

Synthesis of Enantiomerically Pure this compound

The most common and efficient method for producing enantiomerically enriched this compound is the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone. This transformation can be achieved through both biocatalytic and chemocatalytic methods, each offering distinct advantages.

Biocatalytic Asymmetric Reduction

Biocatalysis has gained significant traction as a green and highly selective method for the synthesis of chiral compounds. Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases found in various microorganisms, can reduce 2-chloroacetophenone to the corresponding alcohol with high enantioselectivity and under mild reaction conditions.

One of the most widely used biocatalysts is baker's yeast (Saccharomyces cerevisiae). It is inexpensive, readily available, and contains a variety of reductases that can catalyze the asymmetric reduction of ketones.[4] Additionally, specific enzymes, such as Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) and its mutants, have been shown to be highly effective in producing both (R)- and (S)-2-chloro-1-phenylethanol with excellent enantiomeric excess (e.e.).[3][5]

Table 1: Biocatalytic Asymmetric Reduction of Substituted 2-Haloacetophenones

| Substrate | Biocatalyst | Product Enantiomer | Conversion (%) | e.e. (%) | Reference |

| 2-Chloroacetophenone | Saccharomyces cerevisiae B5 | (R) | >99 | >99 | [6] |

| 2-Chloroacetophenone | TeSADH Mutant (ΔP84/A85G) | (S) | >99 | >99 | [3] |

| 2-Chloro-4'-fluoroacetophenone | TeSADH Mutant (P84S/I86A) | (S) | >99 | >99 | [7] |

| 2-Chloro-4'-chloroacetophenone | TeSADH Mutant (P84S/I86A) | (R) | 66 | >99 | [7] |

| 2-Chloro-4'-bromoacetophenone | TeSADH Mutant (P84S/I86A) | (R) | >99 | >99 | [7] |

Chemocatalytic Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used chemical method for the enantioselective reduction of prochiral ketones.[8][9] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex, to achieve high yields and excellent enantioselectivities.[8] The stereochemical outcome of the reduction is predictable based on the chirality of the oxazaborolidine catalyst used.

Table 2: Corey-Bakshi-Shibata (CBS) Reduction of Substituted Acetophenones

| Substrate | Catalyst | Product Enantiomer | Yield (%) | e.e. (%) | Reference |

| Acetophenone | (R)-Me-CBS | (R) | 99 | 91 | |

| 2'-Chloroacetophenone | (R)-Me-CBS | (R) | - | 96.5 | [10] |

| 3'-Chloroacetophenone | (R)-Me-CBS | (R) | - | 96.7 | [10] |

| 4'-Chloroacetophenone | (R)-Me-CBS | (R) | - | 97.3 | [10] |

Applications in Organic Synthesis

Enantiomerically pure this compound is a versatile intermediate that can be transformed into other valuable chiral building blocks, most notably chiral styrene oxide. The intramolecular cyclization of this compound under basic conditions proceeds via an SN2 reaction to yield the corresponding epoxide with inversion of stereochemistry. For example, (R)-2-chloro-1-phenylethanol is converted to (S)-styrene oxide.

Chiral styrene oxides are crucial intermediates in the synthesis of various pharmaceuticals, including beta-blockers like propranolol and atenolol. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities with high regioselectivity.

Synthesis of Beta-Blockers

Beta-adrenergic receptor antagonists, or beta-blockers, are a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. The therapeutic activity of most beta-blockers resides in the (S)-enantiomer. (S)-Styrene oxide, derived from (R)-2-chloro-1-phenylethanol, can be ring-opened with an appropriate amine to furnish the desired (S)-beta-blocker.

Beta-Adrenergic Signaling Pathway

Beta-blockers exert their therapeutic effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a downstream signaling cascade. The binding of an agonist to the β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response, such as an increased heart rate. Beta-blockers block this initial binding step, thereby inhibiting the entire downstream cascade.

Experimental Protocols

Asymmetric Reduction of 2'-Chloroacetophenone using Saccharomyces cerevisiae B5[6][12]

This protocol describes the biocatalytic reduction of 2'-chloroacetophenone to (R)-2'-chloro-1-phenylethanol.

Materials:

-

Saccharomyces cerevisiae B5

-

2'-Chloroacetophenone

-

Ethanol

-

Phosphate buffer (pH 8.0)

-

Growth medium for yeast cultivation

-

Shaker incubator

-

Centrifuge

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

GC or HPLC with a chiral column for analysis

Procedure:

-

Cultivate Saccharomyces cerevisiae B5 in an appropriate growth medium under aerobic conditions.

-

Harvest the yeast cells by centrifugation and wash them with phosphate buffer (pH 8.0).

-

Prepare a suspension of the yeast cells in the phosphate buffer (e.g., 10.75 g/L dry cell weight).

-

To the yeast suspension, add ethanol to a final concentration of 5% (v/v) as a co-substrate for cofactor regeneration.

-

Add 2'-chloroacetophenone to the reaction mixture (e.g., 1 g/L).

-

Incubate the reaction mixture in a shaker at 25°C for 24 hours.

-

After the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography if necessary.

-

Determine the yield and enantiomeric excess of (R)-2'-chloro-1-phenylethanol by GC or HPLC analysis on a chiral column.

Corey-Bakshi-Shibata (CBS) Reduction of 2'-Chloroacetophenone[11][13]

This protocol outlines the chemical asymmetric reduction of 2'-chloroacetophenone to (R)-2'-chloro-1-phenylethanol.

Materials:

-

2'-Chloroacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Apparatus for reactions under an inert atmosphere (e.g., Schlenk line)

-

Magnetic stirrer and stir bar

-

Cooling bath (e.g., dry ice/acetone)

-

Extraction solvent (e.g., diethyl ether)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

GC or HPLC with a chiral column for analysis

Procedure:

-

Set up a flame-dried flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents) in anhydrous THF to the flask.

-

Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

-

Slowly add the borane source (e.g., 1.0 equivalent of BMS) to the catalyst solution and stir for a few minutes.

-

Add a solution of 2'-chloroacetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography.

-

Determine the yield and enantiomeric excess of (R)-2'-chloro-1-phenylethanol by chiral GC or HPLC.

Synthesis of (S)-Styrene Oxide from (R)-2-Chloro-1-phenylethanol

This protocol describes the intramolecular cyclization to form the epoxide.

Materials:

-

(R)-2-Chloro-1-phenylethanol

-

Sodium hydroxide (NaOH)

-

Water

-

Dichloromethane (DCM) or other suitable organic solvent

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve (R)-2-chloro-1-phenylethanol in a suitable organic solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide with vigorous stirring.

-

Continue stirring at low temperature for several hours or until the reaction is complete (monitor by TLC).

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain crude (S)-styrene oxide.

-

The product can be purified by vacuum distillation if necessary.

Synthesis of (S)-Propranolol from (S)-Styrene Oxide[1][2][5]

This protocol details the ring-opening of the epoxide with isopropylamine.

Materials:

-

(S)-Styrene Oxide

-

Isopropylamine

-

Methanol or other suitable solvent

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve (S)-styrene oxide in an excess of isopropylamine or in a suitable solvent like methanol with an excess of isopropylamine.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess isopropylamine under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure (S)-propranolol.

Conclusion

This compound stands out as a pivotal chiral building block in the realm of asymmetric synthesis. The development of efficient biocatalytic and chemocatalytic methods for its enantioselective preparation has made both (R)- and (S)-enantiomers readily accessible. Its successful application in the synthesis of pharmaceuticals, such as beta-blockers, underscores its importance in drug development. The detailed protocols and data presented in this guide aim to provide researchers and scientists with the necessary tools and information to effectively utilize this versatile chiral intermediate in their synthetic endeavors, ultimately contributing to the advancement of chiral chemistry and the development of novel, life-enhancing molecules.

References

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 10. york.ac.uk [york.ac.uk]

The Diverse Biological Activities of 2-Chloro-1-phenylethanol Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-phenylethanol and its derivatives represent a class of chemical compounds with a growing body of research highlighting their diverse biological activities. This technical guide provides an in-depth overview of the current understanding of these activities, with a focus on antimicrobial, cytotoxic, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this chemical scaffold.

The core structure of this compound, characterized by a phenyl group and a chloroethyl alcohol moiety, provides a versatile backbone for chemical modifications, leading to a wide array of derivatives with distinct biological profiles. The stereochemistry of these compounds, particularly the chirality at the carbinol carbon, often plays a crucial role in their biological efficacy.

Antimicrobial Activity

A significant area of investigation for this compound derivatives has been their potential as antimicrobial agents. Research has demonstrated efficacy against a range of fungal and bacterial pathogens.

Antifungal Activity

Derivatives of this compound have shown notable promise as antifungal agents. The primary mechanism of action for many of these compounds is believed to be the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis, a critical component of the fungal cell wall.

One notable derivative, 2-chloro-N-phenylacetamide , has demonstrated significant activity against various strains of Candida and Aspergillus. Studies have reported Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, indicating its potential to both inhibit fungal growth and kill fungal cells.[1][2] For instance, against clinical isolates of Candida albicans and Candida parapsilosis, 2-chloro-N-phenylacetamide exhibited MIC values ranging from 128 to 256 µg/mL and MFC values from 512 to 1024 µg/mL.[1] Against Aspergillus flavus, the MIC values were found to be between 16 and 256 µg/mL, with MFC values ranging from 32 to 512 µg/mL.[2]

Another important class of antifungal derivatives is based on the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold. These compounds are structurally related to azole antifungal drugs and are believed to act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol synthesis. Aromatic ester and carbamate derivatives of this scaffold have shown potent activity against Candida species, with some compounds exhibiting greater potency than the commercially available drug fluconazole.[3] For example, certain biphenyl ester derivatives displayed mean MIC values of 1.7 ± 1.4 µg/mL against C. albicans and 1.9 ± 2.0 µg/mL against non-albicans Candida species.[3] The stereochemistry of these derivatives is critical, with the (-) isomers showing significantly higher activity (up to 500 times more) than the (+) isomers.[3]

Table 1: Antifungal Activity of this compound Derivatives

| Derivative Class | Fungal Species | Activity Metric | Value | Reference |

| 2-chloro-N-phenylacetamide | Candida albicans | MIC | 128 - 256 µg/mL | [1] |

| Candida parapsilosis | MIC | 128 - 256 µg/mL | [1] | |

| Candida albicans | MFC | 512 - 1024 µg/mL | [1] | |

| Candida parapsilosis | MFC | 1024 µg/mL | [1] | |

| Aspergillus flavus | MIC | 16 - 256 µg/mL | [2] | |

| Aspergillus flavus | MFC | 32 - 512 µg/mL | [2] | |

| 2-(1H-imidazol-1-yl)-1-phenylethanol biphenyl ester derivatives | Candida albicans | MIC (mean) | 1.7 ± 1.4 µg/mL | [3] |

| non-albicans Candida spp. | MIC (mean) | 1.9 ± 2.0 µg/mL | [3] |

Antibacterial Activity

The antibacterial properties of phenylethanol derivatives have also been explored, with their mechanism of action often linked to their ability to disrupt bacterial cell membranes. A study on 2-phenylethanol and its derivatives demonstrated a correlation between their hydrophobicity and their bacteriostatic activity against Escherichia coli.[4] While direct data on a wide range of this compound derivatives is limited, this structure-activity relationship suggests that modifications affecting lipophilicity could modulate their antibacterial potency.

Table 2: Antibacterial Activity of 2-Phenylethanol Derivatives against E. coli

| Compound | MIC50 (mM) |

| 2-Phenylethanol | ~15 |

| Phenylacetic acid | ~20 |

| Methyl phenylacetate | ~6.3 |

| Phenyllactic acid | ~45 |

| Tyrosol | ~30 |

(Data adapted from a study on 2-phenylethanol derivatives, providing a comparative context for potential antibacterial activity.)[4]

Cytotoxic Activity

The evaluation of cytotoxicity is a critical aspect of drug development, and some this compound derivatives have been assessed for their effects on mammalian cells. The available data is currently limited but suggests that the cytotoxic profile can vary significantly with structural modifications.

For instance, a study on aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol reported low cytotoxicity against the human monocytic cell line U937. One of the biphenyl ester derivatives (6a) showed a half-maximal cytotoxic concentration (CC50) greater than 128 µg/mL, indicating a favorable therapeutic window when compared to its potent antifungal activity.[3]

Further research is warranted to establish a comprehensive understanding of the structure-cytotoxicity relationships within this class of compounds against a broader panel of cancer and non-cancer cell lines.

Table 3: Cytotoxicity of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

| Derivative | Cell Line | Activity Metric | Value | Reference |

| Biphenyl ester derivative (6a) | U937 (human monocytic) | CC50 | >128 µg/mL | [3] |

Enzyme Inhibitory Activity

The potential for this compound derivatives to act as enzyme inhibitors is an emerging area of interest. As previously mentioned, imidazole-based derivatives are known to inhibit fungal lanosterol 14α-demethylase (CYP51).[3] However, the broader enzyme inhibitory profile of this class of compounds is not yet well-defined. Given the structural similarities of some derivatives to known pharmacophores, it is plausible that they may interact with various mammalian enzymes, such as kinases, proteases, or oxidoreductases. Further screening and mechanistic studies are required to elucidate these potential interactions and their therapeutic implications.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the biological activities of this compound derivatives.

Antimicrobial Susceptibility Testing (MIC and MFC Determination)

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MFC).

General Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., fungal or bacterial strain) is prepared in a suitable broth medium to a defined concentration (e.g., 10^5 CFU/mL).

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells (no compound) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plates are incubated to allow for the growth of any surviving microorganisms. The MFC is the lowest concentration of the compound from which no microbial growth occurs on the sub-culture plates.[1][2]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a compound on the viability and proliferation of mammalian cells.

General Protocol:

-

Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined.

Signaling Pathways and Experimental Workflows

While specific signaling pathways in mammalian cells directly modulated by this compound derivatives are not yet well-elucidated in the current literature, a general workflow for the discovery and characterization of biologically active compounds can be outlined. The primary antifungal mechanism appears to be the inhibition of ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity.

Below are diagrams illustrating a general workflow for antimicrobial drug discovery and the proposed mechanism of action for antifungal 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.

Conclusion and Future Directions